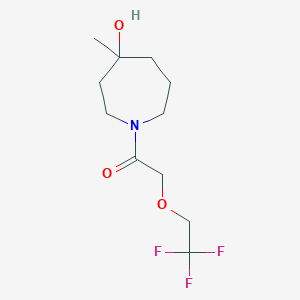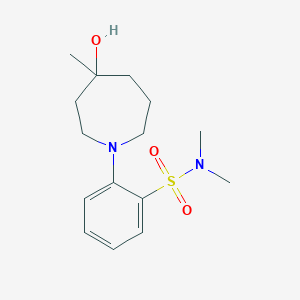![molecular formula C13H21NO3 B6635071 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid (MCPC) is a cyclic amino acid derivative that has been widely studied for its potential therapeutic applications. It is a synthetic compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid is not yet fully understood, but it is believed to act on several different pathways in the brain. It has been shown to modulate the activity of various neurotransmitters, including acetylcholine and dopamine, and to inhibit the activity of enzymes involved in the breakdown of these neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to increase blood flow to the brain. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid in lab experiments is its well-characterized synthesis method, which allows for consistent and reproducible results. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Additionally, its potential use as a neuroprotective agent in other conditions, such as traumatic brain injury, is also an area of interest for future research.
Synthesemethoden
The synthesis of 1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid involves a multi-step process that begins with the reaction of 3-methylcyclopentanone with diethylamine to form the corresponding imine. This is followed by a series of reactions involving the addition of various reagents, including acetic anhydride and sodium borohydride, to produce the final product.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and to improve cognitive function in animal models, suggesting that it may be useful in the development of new treatments for these conditions.
Eigenschaften
IUPAC Name |
1-[(3-methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-9-3-4-10(7-9)8-14-11(15)13(12(16)17)5-2-6-13/h9-10H,2-8H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFXOXVELOVDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)CNC(=O)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)

![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)





![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)